![molecular formula C14H16N2O3S B2802649 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034596-30-8](/img/structure/B2802649.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . Their structures were confirmed by FTIR, MS and 1H-NMR .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been found to have significant antimicrobial activity . For example, certain thiophene analogues were found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi . Another study found that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .
Antifungal Activity
Thiophene derivatives also display excellent antifungal activity. For instance, certain compounds showed excellent activity against both Candida albicans and Aspergillus niger .
Antioxidant Activity
Some thiophene derivatives have been found to exhibit excellent antioxidant activity. For example, certain compounds showed antioxidant activity with IC50 values of 48.45 and 45.33 respectively, when compared with ascorbic acid as a standard drug .
Anticorrosion Activity
Thiophene derivatives have been found to have anticorrosion properties. One study found that a certain compound showed more anticorrosion efficiency (97.90%) with a low corrosion rate .
Anticancer Activity
Thiophene derivatives have been found to have anticancer properties. For example, a certain compound showed effective cytotoxic activity against the human lung cancer cell line (A-549) at a dose of 10−4 M .
Antitubercular Activity
While not directly related to the specific compound , it’s worth noting that certain indole derivatives, which are structurally similar to thiophene derivatives, have been found to have antitubercular activity .
Mechanism of Action
Target of Action
The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide, also known as N-[2-(5-acetylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, is a derivative of thiophene . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Thiophene derivatives have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the design of effective, potent, and novel antimicrobial agents requires consideration of their pharmacodynamic and pharmacokinetic properties .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Action Environment
It is known that the effectiveness of drug molecules can be influenced by a variety of factors, including the physical and chemical properties of the drug, the characteristics of the target, and the properties of the biological environment .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-13(10(3)19-16-8)14(18)15-7-6-11-4-5-12(20-11)9(2)17/h4-5H,6-7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZIKFBYXHCKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide |
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